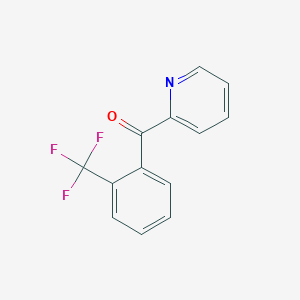

2-(2-Trifluoromethylbenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Trifluoromethylbenzoyl)pyridine is an organic compound with the chemical formula C13H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethylbenzoyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield fluorinated pyridine compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-(2-Trifluoromethylbenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological systems and interactions.

Industry: It may be used in the production of materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(2-Trifluoromethylbenzoyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Fluorobenzoyl)pyridine

- 2-(2-Chlorobenzoyl)pyridine

- 2-(2-Bromobenzoyl)pyridine

Uniqueness

2-(2-Trifluoromethylbenzoyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it valuable for various applications .

Actividad Biológica

2-(2-Trifluoromethylbenzoyl)pyridine, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its unique trifluoromethylbenzoyl moiety, which enhances its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO, with a molecular weight of approximately 265.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a trifluoromethylbenzoyl group. This structure contributes significantly to its electronic properties and biological activity.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest that the trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating interactions with various biological targets. The compound has demonstrated inhibitory effects against pathogens such as Trypanosoma brucei, the causative agent of sleeping sickness, indicating potential for further pharmacological development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains due to their ability to penetrate microbial membranes and inhibit essential enzymatic functions.

Case Studies

- Inhibition of Trypanosoma brucei : In vitro studies revealed that this compound exhibited notable inhibitory effects on Trypanosoma brucei, with IC50 values indicating effective concentrations for therapeutic applications.

- Antifungal Activity : A series of experiments demonstrated that this compound displayed antifungal activity against pathogenic fungi, making it a candidate for the development of antifungal agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound affect its biological activity. For instance, variations in the substitution pattern on the benzene ring or alterations in the pyridine moiety can significantly influence binding affinity and potency against specific targets.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine | Similar methoxy and pyridine structure | Different substitution pattern on benzene ring |

| 3-Trifluoromethylpyridine | Trifluoromethyl group on pyridine | Lacks benzoyl moiety; primarily studied for fungicidal activity |

| 4-Chloro-2-(trifluoromethyl)acetophenone | Lacks pyridine ring | Primarily used in industrial applications |

Pharmacological Development

The promising biological activities of this compound have led to its consideration as a lead compound in drug development. Its efficacy against specific pathogens positions it as a candidate for further exploration in pharmaceutical applications.

Propiedades

IUPAC Name |

pyridin-2-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-2-1-5-9(10)12(18)11-7-3-4-8-17-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGXTZKVLDUDNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611970 |

Source

|

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-76-5 |

Source

|

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.